rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo
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Overview
Description
rac-(1R,2S,5S)-3-oxabicyclo[331]nonane-2-carboxylic acid, endo is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the reaction of suitable precursors under acidic or basic conditions to induce cyclization and form the oxabicyclo ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride: This compound shares a similar bicyclic structure but includes a nitrogen atom in the ring system.
2-Azabicyclo[3.2.1]octane:
Uniqueness
rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo is unique due to its specific oxabicyclo ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
2679949-41-6 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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